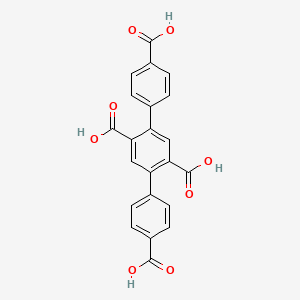

2,5-bis(4-carboxyphenyl)terephthalic acid

Description

Properties

IUPAC Name |

2,5-bis(4-carboxyphenyl)terephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-18(22(29)30)16(10-17(15)21(27)28)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSDUJSGRUNTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid typically involves the following steps:

Formation of Terphenyl Core: The terphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a biphenyl compound reacts with a phenylboronic acid derivative in the presence of a palladium catalyst.

Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through a series of oxidation reactions. For example, the methyl groups on the benzene rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Quinones, hydroquinones.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated, or sulfonated terphenyl derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Material Science: It is used in the synthesis of high-performance polymers and organic frameworks due to its rigid structure and multiple functional groups.

Biology and Medicine:

Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Biological Probes: It can be used as a fluorescent probe in biological imaging due to its aromatic structure and potential for functionalization.

Industry:

Polymer Production: The compound is used in the production of specialty polymers with enhanced thermal and mechanical properties.

Electronics: It is explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid exerts its effects depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers to form active catalytic species. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

- 2,5-Bis((4-bromophenyl)carbamoyl)terephthalic acid :

This derivative replaces carboxyl groups with brominated carbamoyl moieties. Its synthesis involves condensation of pyromellitic dianhydride with 4-bromoaniline, confirmed by FT-IR (carboxylic acid peaks at 3555 cm⁻¹ and 1712 cm⁻¹) and ¹H NMR (aromatic protons at 8.48–7.49 ppm) . Unlike 2,5-bis(4-carboxyphenyl)terephthalic acid, this compound exhibits antimicrobial activity, attributed to bromine’s electron-withdrawing effects and enhanced lipophilicity . - 2,5-Bis(4-bromophenyl)terephthalic acid: Synthesized via esterification with methanol and sulfuric acid, this compound lacks free carboxyl groups, reducing its utility in MOFs but increasing solubility in organic solvents .

Table 1: Halogen-Substituted Analogues

Fluorinated Derivatives

- 2,5-Bis(trifluoromethyl)terephthalic acid: Substitution with trifluoromethyl groups (-CF₃) enhances thermal stability (decomposition >300°C) and electronic properties due to fluorine’s electronegativity. Purity is critical (HPLC >95%), as residual salts or impurities disrupt crystallization in MOFs . This compound is less water-soluble than its non-fluorinated counterpart but excels in hydrophobic applications .

Table 2: Fluorinated vs. Non-Fluorinated Analogues

| Compound | Substituents | Solubility | Thermal Stability |

|---|---|---|---|

| This compound | -COOH | Moderate in DMF | ~250°C |

| 2,5-Bis(trifluoromethyl)terephthalic acid | -CF₃ | Low in water | >300°C |

Biobased Alternatives for Polyesters

- 2,5-Furandicarboxylic acid (FDCA): A renewable alternative to terephthalic acid in polyesters (e.g., polyethylene furanoate, PEF). FDCA-based polymers exhibit comparable mechanical properties to PET but with superior gas barrier performance . Unlike this compound, FDCA’s furan ring reduces rigidity, limiting its use in high-temperature applications .

MOF Ligand Analogues

- Biphenyl-4,4’-dicarboxylic acid (BPDC): A simpler dicarboxylic acid used in MOFs. While BPDC forms 2D networks, this compound’s tetracarboxylate structure enables 3D frameworks (e.g., {[Eu(L)(BPDC)₁/₂(NO₃)]·H₃O}ₙ) with higher porosity .

- 5’-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)-terphenyl dicarboxylic acid : This ligand combines carboxylate and imidazole groups, enabling mixed coordination modes. Its MOFs show tunable luminescence, unlike the purely carboxylate-based networks of this compound .

Biological Activity

2,5-bis(4-carboxyphenyl)terephthalic acid (often referred to as H3BTB) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential for further development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C18H14O6, and it features two carboxyphenyl groups attached to a terephthalic acid backbone. This structural arrangement is crucial for its biological activity, particularly in terms of interaction with biomolecules such as DNA.

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This process involves the insertion of the compound between DNA base pairs, leading to structural alterations in the DNA helix. Such interactions can disrupt normal cellular processes and induce apoptosis in cancer cells.

Key Mechanistic Insights:

- Electrostatic Interactions : The presence of carboxylic acid groups enhances the compound's ability to interact with the negatively charged phosphate backbone of DNA.

- Hydrogen Bonding : The functional groups on the compound facilitate hydrogen bonding with DNA bases, further stabilizing the intercalation.

- Groove Binding : Studies indicate that H3BTB can also bind within the grooves of DNA, affecting its unwinding and replication processes .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes findings from key studies on its anticancer activity:

| Cell Line | GI50 (μM) | % Growth Inhibition |

|---|---|---|

| HeLa (Cervical) | 16.2 ± 1.02 | 35% |

| MDA-MB-231 (Breast) | 7.62 ± 0.91 | 62% |

| MCF-7 (Breast) | 9.03 ± 0.18 | 55% |

| Vero (Normal) | 7.31% | - |

*GI50 refers to the concentration required to inhibit cell growth by 50% .

Case Studies

- In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects of H3BTB using an MTT assay against HeLa, MDA-MB-231, and MCF-7 cell lines. The results indicated that H3BTB was most effective against MDA-MB-231 cells, suggesting a selective toxicity profile that could be advantageous for therapeutic applications .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of H3BTB to various target proteins involved in cancer pathways, including p53 and NF-κB. These studies suggest that H3BTB interacts favorably with these proteins through hydrogen bonding and hydrophobic interactions, contributing to its anticancer efficacy .

Q & A

Q. Q1: What are the methodological considerations for synthesizing 2,5-bis(4-carboxyphenyl)terephthalic acid, and how can purity be validated?

Answer: Synthesis typically involves multi-step organic reactions, such as coupling 1,4-benzenedicarboxylic acid derivatives with trifluoromethylated precursors under reflux conditions. Key steps include:

- Reaction optimization : Use sulfuric acid as a catalyst and trifluoroacetic acid as a solvent to enhance electrophilic substitution efficiency .

- Purification : Precipitation via ice-water quenching followed by vacuum drying (24–48 hours) and sublimation to isolate the product .

- Purity validation :

Advanced Experimental Design

Q. Q2: How can factorial design be applied to optimize the synthesis of this compound?

Answer: A three-factor factorial design can systematically evaluate variables affecting yield:

- Factors : Temperature (60–100°C), catalyst concentration (0.1–1.0 M), and reaction time (12–48 hours).

- Response variables : Yield (%) and purity (HPLC).

- Methodology :

Theoretical Framework Integration

Q. Q3: How can researchers align studies on this compound with a theoretical framework, such as metal-organic frameworks (MOFs)?

Answer:

- Conceptual linkage : The compound’s four carboxylate groups enable coordination with metal clusters (e.g., Zr⁴⁺ or Cu²⁺), forming porous MOFs for gas storage or catalysis .

- Methodological steps :

- Computational modeling : Use density functional theory (DFT) to predict binding energies and pore geometry.

- Experimental validation : Synthesize MOFs and characterize via XRD and BET surface area analysis.

- Contrast with literature : Compare adsorption capacities against terephthalic acid-based MOFs to identify structure-property relationships .

Data Contradiction Analysis

Q. Q4: How should researchers address contradictory data in spectroscopic characterization (e.g., overlapping NMR signals)?

Answer:

- Problem : Overlapping aromatic proton signals in ¹H NMR due to symmetry.

- Solutions :

Advanced Applications in Materials Science

Q. Q5: What methodologies are suitable for evaluating this compound’s performance in proton-exchange membranes (PEMs)?

Answer:

- Functional testing :

- Comparative analysis : Benchmark against Nafion® membranes for fuel cell applications, focusing on proton flux and mechanical durability .

Addressing Synthesis Byproducts

Q. Q6: How can researchers identify and mitigate byproducts in large-scale synthesis?

Answer:

- Byproduct profiling :

- Mitigation strategies :

Computational Modeling for Property Prediction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.